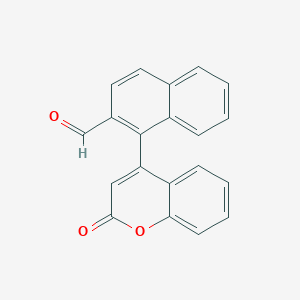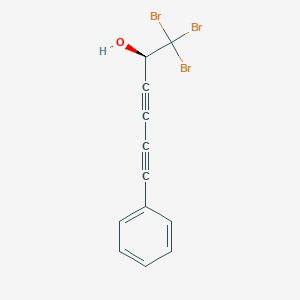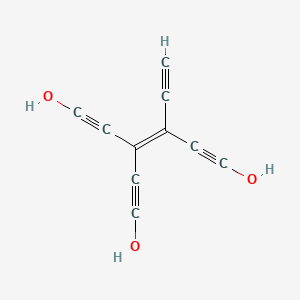
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is a complex organic compound characterized by multiple functional groups, including ethynyl, hydroxyethynyl, and diyne groups. This compound is notable for its unique structure, which includes both triple and double bonds, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diyne Backbone: The initial step involves the formation of the hex-3-ene-1,5-diyne backbone through a series of coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes.
Introduction of Ethynyl and Hydroxyethynyl Groups: Subsequent steps involve the introduction of ethynyl and hydroxyethynyl groups through nucleophilic addition reactions. These reactions often require the use of strong bases like sodium amide (NaNH2) and solvents such as liquid ammonia.
Final Functionalization: The final step includes the functionalization of the compound to introduce the hydroxy groups, typically achieved through hydroboration-oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethynyl groups, where nucleophiles like halides or amines replace the hydroxyl groups.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect biological pathways. Its ability to undergo oxidation and reduction reactions also contributes to its biological activity by generating reactive oxygen species (ROS) and other intermediates.
類似化合物との比較
Similar Compounds
3-Hexene-1,5-diyne-1,6-diol: Lacks the ethynyl and hydroxyethynyl groups, making it less reactive.
4-Ethynyl-3-hexene-1,5-diyne-1,6-diol: Similar structure but different functional group positioning.
3-(Hydroxyethynyl)-4-ethynyl-3-hexene-1,5-diyne-1,6-diol: A closely related compound with slight variations in functional groups.
Uniqueness
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is unique due to its combination of ethynyl, hydroxyethynyl, and diyne groups, which confer distinct reactivity and versatility in chemical reactions. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
823813-76-9 |
|---|---|
分子式 |
C10H4O3 |
分子量 |
172.14 g/mol |
IUPAC名 |
3-ethynyl-4-(2-hydroxyethynyl)hex-3-en-1,5-diyne-1,6-diol |
InChI |
InChI=1S/C10H4O3/c1-2-9(3-6-11)10(4-7-12)5-8-13/h1,11-13H |
InChIキー |
QCYXLORUSUQBCK-UHFFFAOYSA-N |
正規SMILES |
C#CC(=C(C#CO)C#CO)C#CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



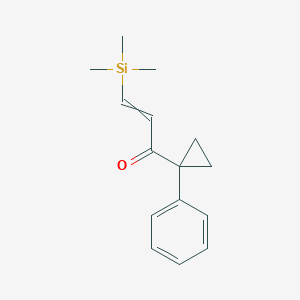

![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)
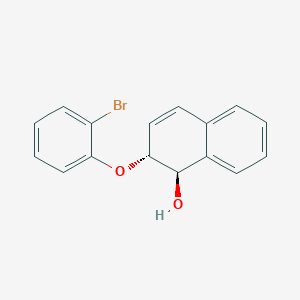
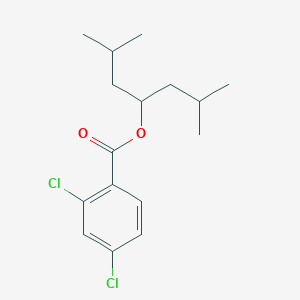

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
